Tert-butyl (4-methyl-2-nitrophenyl)carbamate
Description
Tert-butyl (4-methyl-2-nitrophenyl)carbamate is a carbamate derivative featuring a nitro-substituted aromatic ring with a methyl group at the para position and a tert-butyl carbamate (Boc) protecting group. This compound is structurally characterized by a phenyl ring modified with electron-withdrawing (nitro) and electron-donating (methyl) substituents, which influence its reactivity, stability, and applications.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl N-(4-methyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-8-5-6-9(10(7-8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) |
InChI Key |
IOQIPSLJJWEBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tert-butyl (4-methyl-2-nitrophenyl)carbamate
General Synthetic Strategy
The synthesis of this compound typically involves the protection of an amino group on a nitro-substituted aromatic ring with a tert-butyl carbamate (Boc) group. The key steps include:
- Introduction of the tert-butyl carbamate protecting group on the aromatic amine.
- Maintenance of the nitro group integrity during protection.
- Purification and isolation of the carbamate product.
Specific Preparation Routes
Carbamate Formation via Boc Protection of 4-methyl-2-nitroaniline
One common approach is the direct reaction of 4-methyl-2-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction proceeds under mild conditions and selectively protects the amino group as the tert-butyl carbamate.
- Reaction conditions: Typically performed in dichloromethane or ethyl acetate at 0 °C to room temperature.
- Yield: Reported yields are generally high, often above 80%.
Stepwise Synthesis via Intermediate Formation
According to patent CN102020589B, a related tert-butyl carbamate derivative can be synthesized starting from N-Boc-D-serine reacting with benzylamine derivatives via mixed acid anhydride intermediates. Although this patent focuses on a different carbamate derivative, the methodology of carbamate formation and phase-transfer catalysis alkylation can be adapted for the preparation of this compound analogs.
- Key reagents: Isobutyl chlorocarbonate, N-methylmorpholine, anhydrous ethyl acetate.
- Phase-transfer catalyst: Tetrabutylammonium bromide.
- Alkylating agent: Methyl sulfate.
- Yields: Typically 90% or higher under optimized conditions.
Reduction and Subsequent Carbamate Formation
In some synthetic routes, the nitro group is introduced after carbamate formation or vice versa. For example, tert-butyl (2-nitrophenyl)carbamate can be synthesized and then reduced with hydrazine hydrate in methanol to obtain the corresponding amine, which can be further functionalized.
- Reduction conditions: Hydrazine hydrate in methanol.
- Subsequent steps: Coupling with substituted carboxylic acids using coupling reagents like EDCI and HOBt to form amides or ureas.
Detailed Experimental Data and Analysis
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-methyl-2-nitroaniline + Boc2O, triethylamine, CH2Cl2, 0 °C to RT | Carbamate formation | 80-90 |
| 2 | Purification by crystallization or flash chromatography | Isolation of tert-butyl carbamate | - |
| 3 | Optional reduction with NH2NH2·H2O in MeOH | Conversion to amine derivative | - |
Phase-Transfer Catalysis Alkylation (Adapted from CN102020589B)
| Parameter | Conditions | Outcome |
|---|---|---|
| Catalyst | Tetrabutylammonium bromide (0.025–0.2 molar ratio) | Facilitates alkylation |
| Base | 50% KOH aqueous solution | Deprotonation |
| Alkylating agent | Methyl sulfate | Alkylation of carbamate intermediate |
| Solvent | Ethyl acetate | Reaction medium |
| Temperature | 0 to 20 °C | Controlled for optimal yield |
| Yield | 92-97% | High efficiency |
Spectroscopic Characterization
- NMR (1H and 13C): Chemical shifts consistent with tert-butyl carbamate and aromatic nitro substituents.
- Mass Spectrometry: Molecular ion peaks confirm molecular weight.
- Melting Point: Typically in the range 90–110 °C depending on purity.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Notes |
|---|---|---|---|---|
| Direct Boc Protection | Simple, mild conditions, high yield | Requires pure amine starting material | 80-90% | Widely used for carbamate protection |
| Mixed Anhydride & Phase-Transfer Catalysis | High selectivity, scalable | More steps, requires catalysts and bases | 92-97% | Useful for complex derivatives |
| Reduction Followed by Carbamate Formation | Allows functional group manipulation | Additional reduction step needed | Variable | Useful for multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-methyl-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-methyl-2-aminophenylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Hydrolysis: 4-methyl-2-nitroaniline and carbon dioxide.
Scientific Research Applications
Tert-butyl (4-methyl-2-nitrophenyl)carbamate is an organic compound of the carbamate class that is utilized in organic synthesis for the creation of pharmaceuticals and agrochemicals. The presence of methyl and nitro substituents on the phenyl ring influences its reactivity and interaction with biological systems due to the unique electronic and steric properties.
Applications
This compound has various applications across different fields:
- Organic Synthesis this compound serves as a building block in synthesizing complex organic molecules. The synthesis of this compound typically involves the reaction of 4-methyl-2-nitroaniline with tert-butyl chloroformate, usually in the presence of a base like triethylamine to facilitate the formation of the carbamate linkage. Industrial applications use continuous flow reactors to enhance yield and purity by precisely controlling reaction parameters. Tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
- Medicinal Chemistry this compound has potential as a prodrug. Studies on the interactions of this compound with biological targets have highlighted its role in enzyme inhibition. It can modulate enzyme activity, making it a valuable candidate for exploration in pharmacological contexts, particularly in developing therapeutic agents targeting specific enzymatic pathways involved in neurotransmission. The carbamate moiety can interact with target enzymes or receptors, potentially forming covalent bonds with active site residues.
- Photosensitive compound Derivatives of o-nitromandelyoxycarbonyl (Nmoc) which are capable of releasing 2,5,-di(tert-butyl)hydroquinone (DBHQ) upon irradiation with ultraviolet (UV) light .
- Other uses tert-butyl carbamate with various aryl(Het) halides with Cs2CO3as base in 1,4-dioxane (solvent) has been investigated .
Potential Issues
Mechanism of Action
The mechanism of action of tert-butyl (4-methyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl (4-methyl-2-nitrophenyl)carbamate with structurally related carbamate derivatives, focusing on substituent effects, synthesis, physicochemical properties, and applications.
Structural and Substituent Effects
*Inferred data based on structural analogs.
Physicochemical Properties
Biological Activity
Tert-butyl (4-methyl-2-nitrophenyl)carbamate is an organic compound that has garnered attention in biological research due to its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, enzyme interactions, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Tert-butyl group : A bulky hydrophobic moiety that influences the compound's solubility and reactivity.
- Methyl group : Contributes to the electronic properties of the compound.
- Nitro group : Imparts unique electronic characteristics, enhancing the compound's reactivity towards biological targets.
The chemical formula for this compound is .
The biological activity of this compound primarily involves its interaction with target enzymes. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in studies involving neurotransmission, where carbamate derivatives are explored for their effects on enzyme activity .
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes involved in neurotransmission. The inhibition occurs through the formation of a stable covalent bond between the carbamate group and the enzyme's active site, effectively blocking substrate access and reducing enzymatic activity. This property makes it a candidate for further exploration in pharmacological contexts .
Medicinal Chemistry
This compound has been investigated as a prodrug. The carbamate can be hydrolyzed in vivo to release active drug components, providing controlled release mechanisms that enhance therapeutic efficacy . Its potential applications include:
- Neurotransmission Disorders : Targeting specific enzymatic pathways involved in neurotransmission.
- Enzyme Modulation : Investigating its role in modulating enzyme activities related to various metabolic processes.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Enzyme Activity Studies : Research has shown that this compound can significantly modulate the activity of specific enzymes related to neurotransmission. For instance, experiments demonstrated that varying concentrations of this compound led to dose-dependent inhibition of target enzymes .
- Prodrug Development : In a study focused on prodrug formulations, this compound was evaluated for its ability to enhance bioavailability and therapeutic outcomes when administered orally .
Research Findings Summary
Q & A
Basic: What are the optimal synthetic routes for tert-butyl (4-methyl-2-nitrophenyl)carbamate?
Methodological Answer:
The synthesis typically involves carbamate formation via reaction of 4-methyl-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key parameters include:
- Solvent selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility .
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency .
- Temperature : Room temperature (20–25°C) minimizes side reactions like nitro group reduction .
Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm purity by HPLC-MS (>95%) .
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
- NMR :
- ¹H NMR : Look for tert-butyl singlet at δ 1.3–1.5 ppm, aromatic protons (δ 6.8–8.0 ppm), and carbamate NH (δ 5.5–6.0 ppm, broad if present) .
- ¹³C NMR : Tert-butyl carbons at δ 28–30 ppm and carbonyl (C=O) at δ 150–155 ppm .
- IR : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]+ should align with theoretical MW (e.g., 280.3 g/mol) .
Basic: What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Storage : Store in sealed containers at RT (20–25°C) away from moisture and light to prevent hydrolysis of the carbamate group .
- Reactivity : Avoid strong acids/bases (risk of Boc deprotection) and reducing agents (nitro group reduction to amine) .
- Degradation Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess impurity profiles .
Advanced: How can contradictions in solubility data across studies be resolved?
Methodological Answer:
- Solvent Screening : Systematically test solubility in DMSO, DCM, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis quantification .
- Temperature Dependence : Measure solubility at 25°C vs. 37°C to account for thermal effects (e.g., entropy-driven dissolution) .
- Co-solvent Blends : Use ethanol/water mixtures (e.g., 30:70 v/v) to enhance solubility while maintaining stability .
Advanced: What computational methods predict the reactivity of the nitro and carbamate groups?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to assess electron density at nitro (electrophilic) and carbamate (nucleophilic) sites .
- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water, DMSO) to predict hydrolysis rates .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to identify potential reaction pathways .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXT (from SHELX suite) solves phase problems via dual-space algorithms .
- Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding networks (e.g., carbamate NH∙∙∙O interactions) .
- Validation : Check CIF files with PLATON to ensure no missed symmetry or disorder .
Advanced: How to design experiments for evaluating pharmacological activity?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against nitroreductases or proteases (IC50 determination via fluorogenic substrates) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with EC50 calculations .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS .
Advanced: How to optimize regioselectivity in further functionalization?
Methodological Answer:
- Protection Strategies : Temporarily protect the nitro group (e.g., via acetylation) before modifying the carbamate .
- Catalytic Control : Use Pd/Cu catalysts for cross-coupling at the 4-methyl position while preserving the nitro group .
- Directed Ortho Metalation : Employ LDA or TMPLi to deprotonate and functionalize positions adjacent to the nitro group .
Advanced: How to ensure batch-to-batch purity using HPLC-MS?
Methodological Answer:
- Column Selection : C18 reverse-phase column (150 mm × 4.6 mm, 5 µm) with gradient elution (water:acetonitrile + 0.1% formic acid) .
- MS Parameters : ESI+ mode, m/z 280.3 [M+H]+, and fragment ions at m/z 224 (loss of tert-butyl) .
- Acceptance Criteria : Purity ≥95% by area normalization; identify impurities via MS/MS (e.g., hydrolyzed carbamate at m/z 182) .
Advanced: How to design bioisosteric replacements for structure-activity studies?
Methodological Answer:
- Nitro Group Alternatives : Replace with cyano (-CN) or sulfonamide (-SO2NH2) while maintaining electron-withdrawing effects .
- Carbamate Modifications : Substitute tert-butyl with benzyl or allyl groups to alter steric and electronic profiles .
- SAR Table :
| Derivative | Modification | Biological Activity (IC50) | Reference |
|---|---|---|---|
| 4-Methoxy analog | -OCH3 instead of -NO2 | 12 µM (Enzyme X) | |
| Benzyl carbamate | Benzyl instead of t-Bu | 8 µM (Enzyme Y) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
